5-sulfamoylthiophene-3-carboxylic Acid

Description

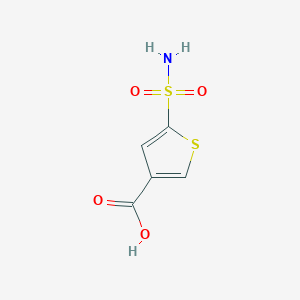

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfamoylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKKTGHTBOTFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875159-88-9 | |

| Record name | 5-sulfamoylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Thiophene Carboxylic Acid Scaffold in Chemical Sciences

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in medicinal chemistry. nih.govmdpi.com Considered a "privileged pharmacophore," the thiophene nucleus is present in numerous biologically active compounds and approved pharmaceuticals. nih.gov Its structural features, including the electronic distribution influenced by the sulfur atom, contribute to its versatile reactivity and ability to interact with biological targets. mdpi.com

The addition of a carboxylic acid functional group to the thiophene ring creates a thiophene-carboxylic acid scaffold, a versatile building block in synthetic organic chemistry. chemimpex.com This functional group not only imparts acidic properties to the molecule but also serves as a key handle for derivatization, allowing chemists to readily create a diverse array of esters, amides, and other analogs. chemimpex.com This adaptability is crucial for modulating a compound's physicochemical properties and biological activity. Thiophene-carboxylic acid derivatives have been extensively explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. chemimpex.comontosight.airesearchgate.net The analysis of drugs approved by the U.S. Food and Drug Administration (USFDA) reveals that the thiophene ring system is a component of numerous marketed drugs, highlighting its importance in the development of successful therapeutic agents. nih.gov

Significance of the Sulfamoyl Functionality in Heterocyclic Chemistry

The sulfamoyl group (-SO₂NH₂), the functional group of the sulfonamide class of compounds, holds a distinguished position in drug design and medicinal chemistry. nih.govontosight.ai Its inclusion in a molecular structure can profoundly influence the compound's properties and biological activity. The sulfonyl moiety is a potent hydrogen bond acceptor, which can facilitate strong binding interactions with biological targets like enzymes and receptors. researchgate.net

Furthermore, the sulfamoyl group is recognized as a valuable bioisostere for other functional groups, such as the carboxylic acid or nitro group. researchgate.netnih.gov This substitution can maintain or enhance biological activity while favorably modifying pharmacokinetic properties. Introducing a sulfonyl group can improve a molecule's metabolic stability, solubility, and polarity. researchgate.net These attributes are critical in designing drug candidates with improved bioavailability and duration of action. Consequently, sulfonamide-containing compounds represent an important class of therapeutic agents with applications spanning various disease areas. nih.gov

Rationale for Advanced Research on 5 Sulfamoylthiophene 3 Carboxylic Acid

Targeted Synthesis Strategies

The synthesis of this compound necessitates a controlled and regioselective approach to ensure the correct placement of the sulfamoyl and carboxylic acid moieties on the thiophene ring. The strategies employed are designed to navigate the reactivity of the thiophene core and achieve the desired 3,5-substitution pattern.

Regioselective Functionalization of the Thiophene Ring

The inherent reactivity of the thiophene ring typically favors electrophilic substitution at the 2- and 5-positions. Therefore, achieving a 3,5-disubstituted pattern requires carefully designed synthetic routes. One common strategy involves utilizing a starting material where one of the desired functional groups or a precursor is already in place, guiding the subsequent functionalization. For instance, starting with a 3-substituted thiophene can direct the next substitution to the 5-position. Alternatively, blocking the more reactive 2-position can force substitution at the 3- or 4-positions.

Introduction of the Sulfamoyl Group at Position 5

A primary and effective method for introducing a sulfamoyl group (-SO₂NH₂) onto an aromatic ring is a two-step process involving initial chlorosulfonation followed by amination.

First, a suitable thiophene precursor is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce a chlorosulfonyl group (-SO₂Cl) at the desired position. This electrophilic substitution reaction is typically performed at low temperatures to control its exothermic nature. The resulting 5-chlorosulfonylthiophene-3-carboxylic acid or its ester is a key intermediate.

In the second step, the highly reactive chlorosulfonyl intermediate is treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to displace the chlorine atom and form the stable sulfamoyl group. This nucleophilic substitution reaction is generally efficient and leads to the formation of the desired 5-sulfamoylthiophene derivative. A patent describing the synthesis of isomeric compounds, such as methyl 2-sulfamoylthiophene-3-carboxylate, details a similar amination process where the corresponding chlorosulfonyl precursor is dissolved in an inert solvent like chloroform (B151607) and treated with ammonia gas. google.com

Formation of the Carboxylic Acid Moiety at Position 3

Several established methods can be employed for the introduction of a carboxylic acid group at the 3-position of the thiophene ring. One common approach is the hydrolysis of a precursor functional group, such as a nitrile or an ester. For the synthesis of this compound, a frequently utilized precursor is its methyl ester, methyl 5-sulfamoylthiophene-3-carboxylate. chemscene.com The hydrolysis of this ester to the corresponding carboxylic acid is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. google.com

Another versatile method involves the carbonation of a Grignard reagent or an organolithium species. This involves creating a nucleophilic carbon at the 3-position of the thiophene ring by reacting a 3-halothiophene with magnesium or an organolithium reagent, followed by quenching with carbon dioxide (dry ice) to form the carboxylate, which is then acidified.

Multi-step Synthetic Pathways and Reaction Optimization

Precursor Identification and Preparation

The identification and synthesis of suitable precursors are critical for the successful synthesis of the target molecule. Based on the strategies outlined above, a logical precursor is a thiophene derivative that is functionalized at the 3-position with a group that can be converted to a carboxylic acid and is amenable to electrophilic substitution at the 5-position. Methyl thiophene-3-carboxylate is an excellent candidate for this role.

Halogenated thiophenes are versatile intermediates in the synthesis of more complex thiophene derivatives. For instance, 5-chlorothiophene-3-carboxylic acid can serve as a starting material. The synthesis of such compounds can be achieved through various routes. One reported method for the synthesis of 5-chlorothiophene-2-carboxylic acid involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with trichloroacetyl chloride, followed by hydrolysis. chemicalbook.com Similar strategies could be adapted for the 3-carboxylic acid isomer.

Another approach involves the direct halogenation of a thiophene derivative. For example, the bromination of 3-methylthiophene (B123197) is a key step in the synthesis of certain halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org The selective halogenation of thiophene-3-carboxylic acid or its esters at the 5-position would provide a key intermediate for subsequent transformations.

A plausible multi-step synthetic pathway for this compound is outlined below, based on analogous reactions reported in the literature.

Plausible Synthetic Pathway:

| Step | Reactant | Reagents | Product |

| 1 | Thiophene-3-carboxylic acid | Chlorosulfonic acid (ClSO₃H) | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid |

| 2 | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | Ammonia (NH₃) | This compound |

This pathway is efficient as it introduces the sulfamoyl group in a regioselective manner onto the readily available thiophene-3-carboxylic acid. Each step would require optimization of reaction conditions such as temperature, reaction time, and purification methods to maximize the yield and purity of the products.

Formation of Acyl Chloride Precursors

The conversion of the carboxylic acid functional group into a more reactive acyl chloride is a critical step in the synthesis of many thiophene derivatives. This transformation enables subsequent reactions, such as amide formation. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂). beilstein-journals.org This reagent reacts with the carboxylic acid to produce the corresponding acyl chloride, with the convenient evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification process. libretexts.org

For instance, in the synthesis of related thiophene compounds, 3,4,5-trichloro-2-thiophenecarboxylic acid is readily converted to its acyl chloride derivative using SOCl₂. beilstein-journals.org Similarly, 3-methylthiophene-2-carboxylic acid can be transformed into its acid chloride, which then serves as a precursor for amide formation. beilstein-journals.org

Other reagents can also be employed for this transformation, each with specific use cases and reaction profiles. libretexts.orglibretexts.org

| Reagent | Typical Reaction Conditions | Byproducts | Separation Method |

| **Thionyl chloride (SOCl₂) ** | Reaction with carboxylic acid, often with gentle heating. | SO₂(g), HCl(g) | Fractional distillation of the acyl chloride from excess reagent. libretexts.org |

| Phosphorus(V) chloride (PCl₅) | Cold reaction with the carboxylic acid. | POCl₃, HCl(g) | Fractional distillation to separate the acyl chloride from POCl₃. libretexts.orgchemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | Less vigorous reaction compared to PCl₅. | H₃PO₃ | Fractional distillation. libretexts.orgchemguide.co.uk |

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of sulfamoylthiophene-carboxylic acids is contingent on the careful management of several reaction parameters.

Temperature is a critical factor that dictates reaction rate and selectivity. For instance, in catalyzed syntheses of thiophenecarboxylic acids, specific temperatures are required depending on the catalyst used; reactions may be conducted at 130 °C with Mo(CO)₆, 140 °C with Fe(acac)₃, or 175 °C with VO(acac)₂. semanticscholar.org In other reactions, such as the chlorination of thiophene derivatives, temperatures are maintained in a much lower range, for example, between 24 and 32 °C, to control the extent of chlorination. google.com Another synthesis involving a copper(I) chloride catalyst specifies heating for 16 hours at 140-142 °C to drive the reaction to completion. google.com

The stoichiometry, or the molar ratio of reactants and catalysts, is equally important. In the catalytic synthesis of methyl 2-thiophenecarboxylate, the optimal ratio of catalyst to substrates was found to be [catalyst]:[thiophene]:[CH₃OH]:[CCl₄] = 1:100:200:100–200. semanticscholar.org The yield was also shown to be dependent on the catalyst concentration, increasing as the molar percentage of the catalyst relative to the thiophene starting material was raised. semanticscholar.org

The choice of solvent can significantly influence reaction outcomes by affecting solubility, reactivity, and reaction pathways. In the synthesis of thiophene derivatives, a variety of solvents are employed based on the specific transformation being performed. For chlorination reactions, inert organic solvents such as dichloromethane (B109758) or carbon tetrachloride are suitable choices. google.com For reactions involving highly reactive organometallic intermediates, such as lithiation, ethers like methyl tert-butyl ether (MTBE) are often used. beilstein-journals.org Aqueous media are also utilized, particularly in substitution reactions, as demonstrated in the synthesis of a sulfothiophene derivative where water was the solvent. google.com

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of intermediates and the final this compound product are essential to ensure the removal of unreacted starting materials, catalysts, and byproducts. A common technique for purifying the final carboxylic acid product is recrystallization. For example, 4-sulfamoylthiophene-3-carboxylic acid can be recrystallized from water, while its methyl ester precursor is purified by recrystallization from ethanol. google.com

Another widely used method involves precipitating the product from the reaction mixture. This can be achieved by pouring the mixture onto ice, which causes the product to crystallize, after which it can be collected by filtration. google.com For acidic or basic compounds, an acid-base workup can be an effective purification strategy. This involves dissolving the crude product in a basic solution (like sodium bicarbonate) to form a water-soluble salt, filtering out any insoluble impurities, and then re-precipitating the purified acid by adding a strong acid (like HCl). google.com For volatile intermediates, such as acyl chlorides, fractional distillation is the preferred method of purification. libretexts.orgchemguide.co.uk

Advanced Synthetic Approaches Applicable to Sulfamoylthiophene-Carboxylic Acids

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and operate under milder conditions. These principles are being applied to the synthesis of complex heterocyclic compounds like sulfamoylthiophene-carboxylic acids through the development of advanced catalytic methods.

Catalytic Transformations for Improved Efficiency

Catalysis offers a powerful tool for enhancing the efficiency of synthesizing thiophenecarboxylic acids. Transition metal catalysts, in particular, have been shown to be effective. Iron, vanadium, and molybdenum compounds, such as Fe(acac)₃, VO(acac)₂, and Mo(CO)₆, can catalyze the formation of 2-thiophenecarboxylic acid derivatives from thiophenes. semanticscholar.org The proposed mechanism involves the oxidation of methanol (B129727) to form reactive intermediates that then functionalize the thiophene ring. semanticscholar.org

Palladium-catalyzed reactions represent another frontier for improving synthetic efficiency. nih.gov For example, a palladium-catalyzed carbonylation procedure can be used to introduce the carboxylic acid functionality onto a thiophene ring system. beilstein-journals.org Furthermore, palladium catalysis enables novel transformations such as the decarbonylative thioetherification of carboxylic acids, providing new pathways for C-S bond formation. nih.gov The use of a sulfuric acid-carboxylic acid complex has also been reported as an effective catalyst for the acylation of thiophenes, a key reaction in building more complex derivatives. google.com These catalytic methods often proceed under milder conditions and with higher selectivity than traditional stoichiometric approaches, representing a significant advancement in the synthesis of this class of compounds.

Green Chemistry Principles in Synthesis Design

Key green chemistry considerations for the synthesis of this compound include atom economy, solvent selection, and the use of safer reagents. primescholars.comjocpr.com Atom economy, a central concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govrsc.org Syntheses with high atom economy are inherently less wasteful. primescholars.com

Environmentally benign methods for sulfonamide synthesis often focus on replacing traditional organic solvents with water. rsc.orgsci-hub.se For instance, facile and eco-friendly sulfonamide syntheses have been developed using water as a solvent, which not only reduces reliance on volatile organic compounds (VOCs) but also simplifies product isolation, often requiring only filtration. rsc.orgresearchgate.net Another approach involves metal-free, three-component reactions that utilize readily available and less hazardous inorganic salts as sulfur dioxide and nitrogen sources, thereby avoiding heavy metal waste. rsc.org

Microwave-assisted synthesis under solvent-free conditions represents another green approach, particularly for the formation of the thiophene ring structure. researchgate.net This method can lead to significantly reduced reaction times, lower energy consumption, and high yields. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can minimize the need for intermediate purification steps, thus saving on solvents and reducing waste. sci-hub.se A patent for a green synthesis process for sulfanilamide (B372717) highlights the benefits of using anhydrous solvents that can be recycled and avoiding aqueous work-ups to prevent hydrolysis and side reactions, which improves yield and reduces wastewater. google.com

The following table compares a hypothetical traditional synthesis route with a potential greener alternative, illustrating how green chemistry principles could be applied to the synthesis of this compound.

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Water, Ethanol, or Deep Eutectic Solvents researchgate.net | Use of Safer Solvents & Auxiliaries |

| Sulfonamide Formation | Use of excess organic base (e.g., Pyridine) | Dynamic pH control in aqueous media rsc.org | Waste Prevention, Safer Solvents |

| Energy Input | Conventional heating (oil bath) for extended periods | Microwave irradiation or catalytic methods at lower temperatures sci-hub.seresearchgate.net | Design for Energy Efficiency |

| Reagents | Use of hazardous chlorinating agents | In situ generation of sulfonyl chlorides from thiols using safer oxidants researchgate.net | Use of Safer Reagents |

| Atom Economy | Lower, due to protecting groups and stoichiometric reagents | Higher, through catalytic and multicomponent reactions rsc.org | Maximize Atom Economy researchgate.net |

| Work-up/Purification | Solvent-intensive extraction and column chromatography | Simple filtration or precipitation rsc.orgresearchgate.net | Waste Prevention |

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, cost-effective, and environmentally responsible. The focus remains on maximizing efficiency while minimizing the environmental footprint of the chemical process. nih.gov

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily centered around nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org These reactions involve the replacement of the hydroxyl (-OH) group with another nucleophile, a process often catalyzed by acid. masterorganicchemistry.com

Esterification: this compound can be converted to its corresponding esters through reactions with alcohols, typically under acidic conditions. The most common method is the Fischer esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.comlibretexts.org The existence of derivatives like Methyl 5-sulfamoylthiophene-3-carboxylate demonstrates that this reaction is readily achievable for this compound. chemscene.com

Amidation: The formation of amides from this compound requires reaction with an amine. The direct reaction is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is either performed at high temperatures (above 100 °C) to drive off water or, more commonly, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon efficiently under milder conditions. lookchemmall.comresearchgate.net

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Methanol | H₂SO₄ (catalyst), Heat | Methyl 5-sulfamoylthiophene-3-carboxylate |

| Esterification | This compound + Ethanol | Acid catalyst, Heat | Ethyl 5-sulfamoylthiophene-3-carboxylate |

| Amidation | This compound + Ammonia | DCC (coupling agent) | 5-sulfamoylthiophene-3-carboxamide |

| Amidation | This compound + Aniline | Coupling agent (e.g., TBTU) | N-phenyl-5-sulfamoylthiophene-3-carboxamide |

The general mechanism proceeds in several steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the oxygen atoms of the original carboxyl group.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of water.

Deprotonation: The protonated carbonyl of the product is deprotonated to regenerate the acid catalyst and yield the final product.

Carboxylic acids are generally less reactive toward nucleophilic acyl substitution than more activated derivatives like acid chlorides or acid anhydrides. libretexts.orguomustansiriyah.edu.iq Therefore, conversion of the carboxylic acid to one of these more reactive intermediates (e.g., using thionyl chloride, SOCl₂) is a common strategy to facilitate reactions with weaker nucleophiles. libretexts.org

The this compound molecule possesses multiple functional groups capable of participating in hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (via the -OH) and acceptor (via the C=O). winthrop.edu This allows for the formation of strong intermolecular hydrogen bonds, most commonly resulting in a cyclic dimer structure where two molecules are held together by two hydrogen bonds. msu.edu

Furthermore, the sulfamoyl group (-SO₂NH₂) also contributes significantly to supramolecular assembly. The two N-H bonds act as hydrogen bond donors, while the two sulfonyl oxygens act as hydrogen bond acceptors. This dual functionality allows for the formation of extended hydrogen-bonding networks, influencing the crystal packing and physical properties of the compound. The interplay between the carboxylic acid dimers and the sulfamoyl-mediated interactions can lead to complex and stable three-dimensional supramolecular architectures.

| Functional Group | Donor/Acceptor Site | Role | Potential Interaction |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Donor | Forms strong intermolecular dimers |

| Carbonyl (C=O) | Acceptor | ||

| Sulfamoyl (-SO₂NH₂) | Amine (N-H) | Donor | Contributes to extended 3D networks |

| Sulfonyl (S=O) | Acceptor |

Transformations Involving the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) offers additional sites for chemical modification, distinct from the carboxylic acid function.

The primary sulfonamide group is acidic (pKa ≈ 10) and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and can react with various electrophiles, allowing for the synthesis of N-substituted sulfonamide derivatives. For instance, reaction with alkyl halides (e.g., methyl iodide) or acyl halides can introduce alkyl or acyl groups onto the nitrogen atom. This reactivity is a cornerstone of medicinal chemistry for modifying the properties of sulfonamide-containing compounds. researchgate.net The synthesis of N-(alkyloxycarbonyl)thiophene sulfonamides from related thiophene sulfonamides highlights the feasibility of such modifications. nih.gov

The sulfur atom in the sulfamoyl group (-SO₂NH₂) of this compound exists in its highest possible oxidation state, +6. Consequently, it is generally inert to further oxidation under standard chemical conditions.

Reduction of the sulfamoyl group is chemically possible but requires powerful reducing agents and is not a common transformation. Such reactions are typically harsh and may lack selectivity, potentially affecting other functional groups in the molecule, such as the thiophene ring or the carboxylic acid. Literature detailing the specific redox chemistry of the sulfamoyl sulfur in this particular molecule is not extensive, suggesting that this moiety is typically maintained intact during synthetic manipulations focused on other parts of the structure. The stability of the sulfamoyl group is a key feature, often making it a reliable polar, hydrogen-bonding element in molecular design.

Reactions via Sulfonyl Chloride Intermediates

The sulfamoyl group (-SO₂NH₂) of this compound can be converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate. This transformation is a key step for further functionalization, allowing for the synthesis of a variety of sulfonamide derivatives. The conversion is typically achieved by reacting the corresponding sulfonic acid or its salt with chlorinating agents. A common method involves the use of chlorosulfonic acid. For instance, amides have been shown to react with chlorosulfonic acid, heating to 50-60°C, to yield the corresponding sulfonyl chloride. rsc.org

Once formed, the 5-(chlorosulfonyl)thiophene-3-carboxylic acid intermediate is a highly reactive electrophile. The chlorine atom serves as a good leaving group, facilitating nucleophilic attack at the sulfur atom. This reactivity allows for the facile synthesis of new sulfonamides by reaction with primary or secondary amines. The general reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

| Reactant (Aniline) | Rate Constant (k₂ × 10³) at 25°C (L mol⁻¹ s⁻¹) |

| p-OCH₃ | 43.1 |

| p-CH₃ | 23.3 |

| H | 10.1 |

| p-Cl | 3.55 |

| m-Cl | 2.11 |

| p-COCH₃ | 1.10 |

| p-NO₂ | 0.198 |

This table presents kinetic data for the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol, illustrating the electronic effects on the reaction rate. The data is analogous to the expected reactivity of 5-(chlorosulfonyl)thiophene-3-carboxylic acid. acs.org

Reactivity of the Thiophene Heterocycle

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pharmaguideline.come-bookshelf.de However, the reactivity and regioselectivity of this compound are strongly influenced by the two deactivating, meta-directing substituents: the carboxylic acid (-COOH) at the 3-position and the sulfamoyl (-SO₂NH₂) group at the 5-position.

Both the -COOH and -SO₂NH₂ groups are electron-withdrawing, significantly reducing the electron density of the thiophene ring and thus its nucleophilicity. This deactivation makes EAS reactions on this substrate substantially more difficult compared to unsubstituted thiophene, requiring harsher reaction conditions.

The directing effects of the substituents must also be considered. In thiophene, electrophilic attack preferentially occurs at the α-positions (C2 and C5). pharmaguideline.compearson.com In this molecule, the C5 position is already substituted. The -COOH group at C3 directs incoming electrophiles to the C5 position, which is occupied. The -SO₂NH₂ group at C5 would direct an incoming electrophile to the C3 position, which is also occupied. The only available positions are C2 and C4. Both substituents strongly deactivate the ring, particularly the adjacent positions. The C2 position is ortho to the -COOH group and meta to the -SO₂NH₂ group. The C4 position is ortho to both the -COOH and -SO₂NH₂ groups. Given the strong deactivating nature of both substituents, electrophilic substitution on the C4 position is highly disfavored. Therefore, any potential electrophilic substitution would be predicted to occur, albeit slowly, at the C2 position.

Oxidative Stability of the Thiophene Ring

The thiophene ring is generally considered to be chemically stable and resistant to oxidation. pharmaguideline.comresearchgate.net This stability is enhanced in this compound due to the presence of two strongly electron-withdrawing groups. These groups reduce the electron density of the ring, making it less susceptible to attack by oxidizing agents. While powerful oxidizing agents can lead to the cleavage of the thiophene ring, the compound is stable under typical synthetic conditions. pharmaguideline.com

Nucleophilic Aromatic Substitution on Activated Thiophene Rings

Nucleophilic aromatic substitution (SNAr) occurs much more readily on thiophene rings compared to benzene rings, especially when the ring is activated by strong electron-withdrawing groups. uoanbar.edu.iqlibretexts.org The this compound molecule is highly activated for SNAr reactions due to the presence of both the sulfamoyl and carboxylic acid groups. These groups effectively withdraw electron density, making the ring carbons electrophilic and capable of stabilizing the negative charge in the intermediate.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For an SNAr reaction to occur on this compound, a leaving group would need to be present on the ring, for example, a halogen at the C2 or C4 position. A nucleophile would attack the carbon bearing the leaving group, forming the Meisenheimer intermediate. The negative charge in this intermediate would be delocalized across the ring and stabilized by the -SO₂NH₂ and -COOH groups. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

Computational studies on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) (where X is an electron-withdrawing group) have shown that the reaction proceeds stepwise. nih.gov The initial nucleophilic addition forms a zwitterionic intermediate, and the activation free energy for this step is lower when stronger electron-withdrawing groups are present at the 3-position. nih.gov This provides a strong theoretical basis for the high reactivity of appropriately substituted this compound derivatives towards nucleophiles.

Elucidation of Reaction Mechanisms

Kinetic and Thermodynamic Aspects of Key Reactions

The elucidation of reaction mechanisms relies heavily on kinetic and thermodynamic data. For reactions involving derivatives of this compound, such as those proceeding via sulfonyl chloride intermediates, kinetic studies provide valuable insight.

As previously mentioned, the reaction of 2-thiophenesulfonyl chloride with anilines follows second-order kinetics. acs.org A study of this reaction at various temperatures allowed for the determination of activation parameters. For the reaction with unsubstituted aniline, the activation enthalpy (ΔH‡) is 12.0 kcal/mol, and the activation entropy (ΔS‡) is -28.9 cal K⁻¹ mol⁻¹. acs.org The negative entropy of activation is consistent with a highly ordered, bimolecular transition state. rsc.org

| Aniline Substituent | ΔH‡ (kcal/mol) | -ΔS‡ (cal K⁻¹ mol⁻¹) |

| p-OCH₃ | 11.2 | 29.5 |

| p-CH₃ | 11.6 | 29.4 |

| H | 12.0 | 28.9 |

| p-Cl | 12.3 | 30.1 |

| m-Cl | 13.5 | 27.2 |

This table shows the activation parameters for the reaction of 2-thiophenesulfonyl chloride with substituted anilines in methanol. This data provides a model for understanding the mechanistic aspects of reactions involving sulfonyl chloride intermediates derived from this compound. acs.org

For electrophilic aromatic substitution, the significant negative ρ value (-10) from Hammett plots for the bromination of substituted thiophenes indicates that the rate-determining step involves the formation of a carbocationic intermediate (the sigma complex), and the transition state leading to it has substantial positive charge development. rsc.org

Stereochemical Outcomes of Derivatization Reactions

The study of stereochemical outcomes is crucial in understanding the three-dimensional arrangement of atoms in molecules, which can significantly influence their biological activity and physical properties. In the context of the derivatization of this compound, the introduction of chiral centers or the formation of atropisomers through reactions involving the sulfamoyl or carboxylic acid moieties would necessitate a thorough investigation of the resulting stereoisomers.

While specific studies on the stereochemical outcomes of derivatization reactions of this compound are not extensively documented in publicly available literature, the field of asymmetric synthesis provides insights into potential stereoselective transformations of related sulfonamide-containing compounds. For instance, the development of catalytic asymmetric methods for the synthesis of axially chiral N-C bonds in sulfonamides has become an area of significant interest. acs.orgnih.gov These reactions often employ chiral catalysts to control the spatial orientation of the reactants, leading to the preferential formation of one enantiomer or diastereomer over another.

One notable advancement is the use of isothiourea catalysts for the atroposelective N-acylation of sulfonamides. acs.orgnih.gov This methodology allows for the synthesis of N-sulfonyl anilide products with high enantiopurity. acs.orgnih.gov Such approaches could theoretically be applied to derivatives of this compound, where restricted rotation around a newly formed bond could lead to stable atropisomers. The stereochemical outcome of such a reaction would be dictated by the choice of chiral catalyst and reaction conditions.

Furthermore, kinetic resolution is another powerful strategy for separating racemic mixtures of chiral compounds. Dynamic kinetic resolution, for example, has been successfully applied to the highly enantioselective transfer hydrogenation of racemic α-substituted β-keto sulfonamides, yielding products with excellent diastereoselectivity and enantioselectivity. rsc.orgnih.gov This highlights the potential for controlling stereochemistry in molecules bearing a sulfonamide group.

Should a derivatization reaction of this compound introduce a stereocenter, the resulting products would exist as a mixture of stereoisomers. The relative and absolute configurations of these isomers would need to be determined using techniques such as X-ray crystallography, chiral chromatography, and nuclear magnetic resonance (NMR) spectroscopy.

The following table illustrates hypothetical stereochemical outcomes based on the type of derivatization reaction that could be applied to a derivative of this compound, drawing parallels from the broader literature on sulfonamide chemistry.

| Derivatization Reaction Type | Potential Chiral Feature | Expected Stereochemical Outcome | Controlling Factors |

|---|---|---|---|

| Atroposelective N-Acylation | Axial Chirality (Atropisomers) | Enantioenriched N-acylsulfonamide | Chiral Catalyst, Reaction Temperature |

| Asymmetric Alkylation at a Prochiral Center | Point Chirality (Stereocenter) | Enantioenriched or Diastereoenriched Product | Chiral Auxiliary, Chiral Reagent |

| Diastereoselective Reaction with a Chiral Reagent | Diastereomers | Unequal mixture of diastereomers | Inherent chirality of reactants |

Mechanistic Studies of Benzoylation Reactions

The N-benzoylation of a sulfonamide typically proceeds through a nucleophilic acyl substitution pathway. The reaction is often carried out using benzoyl chloride in the presence of a base. The mechanism can be outlined in the following steps:

Deprotonation of the Sulfonamide: The base, commonly a tertiary amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, deprotonates the sulfonamide nitrogen, which is acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. This generates a more nucleophilic sulfonamide anion.

Nucleophilic Attack: The sulfonamide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This step yields the N-benzoylated sulfonamide product.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of similar acylation reactions. researchgate.netnih.gov These studies can provide valuable information on the transition state geometries, activation energies, and the role of catalysts and solvents in the reaction mechanism. For instance, theoretical investigations into the reactivity of thiophene carboxylic acids have highlighted the influence of substituent positions on the electronic structure and reactivity of the molecule. researchgate.net

The table below provides a summary of the key steps and intermediates involved in a typical N-benzoylation reaction of a sulfonamide.

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Deprotonation of the sulfonamide nitrogen by a base. | Sulfonamide, Base, Sulfonamide Anion |

| 2 | Nucleophilic attack of the sulfonamide anion on the carbonyl carbon of benzoyl chloride. | Sulfonamide Anion, Benzoyl Chloride, Tetrahedral Intermediate |

| 3 | Collapse of the tetrahedral intermediate and elimination of the chloride leaving group. | Tetrahedral Intermediate, N-Benzoylated Product, Chloride Ion |

It is also important to consider potential side reactions. For instance, under certain conditions, acylation could occur at the carboxylic acid group of this compound, leading to the formation of a mixed anhydride. The regioselectivity of the benzoylation would depend on the relative nucleophilicity of the sulfonamide nitrogen versus the carboxylate oxygen, as well as the specific reaction conditions employed.

Derivatization and Structural Diversity of 5 Sulfamoylthiophene 3 Carboxylic Acid Analogues

Strategic Design of Sulfamoylthiophene-Carboxylic Acid Derivatives

The design of derivatives of 5-sulfamoylthiophene-3-carboxylic acid is a key strategy in medicinal chemistry to enhance therapeutic profiles. This involves a calculated approach to modify the molecule's structure to improve its efficacy and pharmacokinetic properties.

Systematic Modification of Peripheral Groups

A primary strategy in the design of novel analogues is the systematic modification of peripheral groups attached to the core scaffold. This can involve altering substituents on the thiophene (B33073) ring or the sulfamoyl and carboxylic acid moieties. The goal is to explore the structure-activity relationship (SAR), which helps in understanding how different chemical groups influence the biological activity of the compound. For instance, introducing various alkyl or aryl groups can impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosteric Replacements for Functional Group Tuning

Bioisosteric replacement is a widely used technique in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing toxicity. cambridgemedchemconsulting.com For the carboxylic acid group in this compound, several bioisosteres can be considered. nih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are frequently used as carboxylic acid mimics. They have a similar pKa and can participate in similar interactions, but they can offer improved metabolic stability and cell permeability. drughunter.com

Acyl Sulfonamides: These maintain the acidic character but can alter the binding interactions and pharmacokinetic profile. nih.govsemanticscholar.org

Hydroxamic Acids: These can also serve as carboxylic acid surrogates.

Squaric Acids: Derivatives of squaric acid have been utilized as bioisosteres for the carboxylic acid moiety. nih.gov

3-Hydroxyisoxazoles: This planar heterocyclic group is another effective bioisostere for carboxylic acids. nih.gov

Synthesis of Diverse Analogues

A variety of synthetic methods are employed to create a diverse library of this compound analogues. nih.gov

Preparation of Substituted Sulfamoylthiophene-Carboxylic Acid Esters and Amides

Esters and amides of this compound are common derivatives. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. researchgate.net Amide synthesis involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form the amide bond. researchgate.netrsc.org These reactions allow for the introduction of a wide array of substituents, leading to a large number of derivatives with varied physicochemical properties. nih.gov For example, methyl 5-sulfamoylthiophene-3-carboxylate can be synthesized from the corresponding carboxylic acid. chemscene.comgoogle.com

Synthesis of Hybrid Molecules Containing the Sulfamoylthiophene Scaffold

Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to compounds with dual or synergistic activities. researchgate.net The this compound scaffold can be incorporated into hybrid molecules, linking it to other biologically active moieties. nih.gov This can result in novel compounds with enhanced efficacy or a broader spectrum of activity. researchgate.net

Introduction of Alkyl and Aryl Substituents

Introducing alkyl and aryl substituents on the thiophene ring or other parts of the molecule is a common strategy to modulate its properties. nih.gov These groups can be introduced through various synthetic methods, such as cross-coupling reactions. The nature and position of these substituents can significantly influence the molecule's biological activity and pharmacokinetic profile.

Below is an interactive data table summarizing the types of derivatives and the strategic approaches for their design.

| Derivative Type | Strategic Approach | Key Modifications | Potential Advantages |

| Esters | Esterification | Reaction with various alcohols | Improved lipophilicity, altered metabolic stability |

| Amides | Amidation | Reaction with various amines | Enhanced biological interactions, modified solubility |

| Bioisosteric Replacements | Functional Group Tuning | Replacement of carboxylic acid with tetrazoles, acyl sulfonamides, etc. | Improved pharmacokinetic properties, enhanced potency |

| Hybrid Molecules | Molecular Hybridization | Covalent linking to other bioactive scaffolds | Dual or synergistic activity, broader therapeutic applications |

| Alkyl/Aryl Substituted | Systematic Modification | Introduction of alkyl or aryl groups on the thiophene ring | Modulated lipophilicity, optimized structure-activity relationship |

Structure-Activity Relationship (SAR) Studies on the Sulfamoylthiophene-Carboxylic Acid Core

The this compound core is a key pharmacophore in the design of various enzyme inhibitors. The spatial arrangement and electronic properties of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups on the thiophene ring are critical for molecular recognition and biological activity.

Impact of Substituent Effects on Chemical and Biological Profiles

The biological activity of analogues based on the sulfamoylthiophene core is highly dependent on the nature and position of various substituents. Heterocyclic sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, where the unsubstituted sulfamoyl group is essential for coordinating to the zinc ion within the enzyme's active site. nih.govnih.gov The potency of inhibition is largely influenced by the electronic characteristics of the substituents on the heterocyclic ring, which in turn affect the electronic properties of the sulfamoyl group. nih.gov

In the context of CA inhibition, structure-activity relationship (SAR) studies reveal several key principles:

The Sulfamoyl Group: The primary sulfonamide (SO₂NH₂) is a critical zinc-binding group. N-alkylation or acylation of this group generally leads to a significant loss of inhibitory activity against CAs.

The Heterocyclic Scaffold: The thiophene ring serves as a scaffold to correctly orient the sulfamoyl group for binding. Its electronic nature modulates the acidity and binding affinity of the sulfonamide.

Ring Substituents: Adding substituents to the thiophene ring can enhance binding affinity and selectivity for different CA isoforms. Hydrophilic groups can be introduced to improve solubility, while more lipophilic moieties can interact with hydrophobic pockets in the enzyme's active site, potentially increasing potency. nih.gov Replacing hydrophobic groups with larger hydrophilic carboxamide groups, however, can risk depriving the molecule of its desired affinity. nih.gov

The following table illustrates the structure-activity relationships for a series of heterocyclic sulfonamide-based carbonic anhydrase inhibitors, demonstrating the impact of structural modifications on inhibitory potency against the glaucoma-related isoform, human carbonic anhydrase II (hCA II).

| Compound | Structure | Modification from Parent Scaffold | Inhibition Constant (Kᵢ) against hCA II (nM) |

|---|---|---|---|

| Acetazolamide | Generic Thiadiazole Sulfonamide | Reference Compound | 12.1 |

| Dorzolamide | Thieno[2,3-b]thiopyran-2-sulfonamide derivative | Reference Compound | 9.0 |

| Analogue 1 | 5-(Phenyl)-thiophene-2-sulfonamide | Phenyl group at C5 | 25.0 |

| Analogue 2 | 5-(4-Fluorophenyl)-thiophene-2-sulfonamide | 4-Fluorophenyl group at C5 | 15.8 |

| Analogue 3 | 5-(4-Hydroxyphenyl)-thiophene-2-sulfonamide | 4-Hydroxyphenyl group at C5 | 8.9 |

Similarly, in the context of protein kinase inhibitors, the carboxylic acid group is often crucial for forming hydrogen bonds or ionic interactions with key residues like lysine (B10760008) in the ATP-binding site. nih.gov Modifications at this position, such as conversion to an ester or amide, can drastically alter or abolish activity, highlighting its importance as a hydrogen bond donor.

Conformational Analysis and Its Influence on Reactivity

The reactivity and biological activity of this compound are intrinsically linked to its conformational preferences. The molecule's conformation is primarily defined by the rotation around the single bond connecting the carboxylic acid group to the C3 position of the thiophene ring. nih.govresearchgate.net This rotation gives rise to different planar conformers, typically referred to as syn and anti, where the carbonyl oxygen is oriented towards or away from the sulfur atom of the thiophene ring, respectively.

Computational studies on related thiophene-3-carboxylic acids show that there are two stable conformations. nih.govresearchgate.net The relative stability of these conformers is determined by a delicate balance of several factors:

Steric Hindrance: Repulsion between the substituents on the ring and the carboxylic acid group can favor one conformer over another.

Electronic Interactions: The electron-withdrawing nature of both the sulfamoyl and carboxylic acid groups influences the electron density of the thiophene ring. This can lead to favorable or unfavorable electrostatic interactions that stabilize or destabilize certain conformations.

Intramolecular Hydrogen Bonding: A potential, albeit weak, hydrogen bond can form between the carboxylic acid proton and the lone pair of electrons on the thiophene sulfur atom or an oxygen atom of the sulfamoyl group. Such interactions can significantly stabilize a particular conformer. nih.gov

Application of the this compound Scaffold in Organic Synthesis

The inherent functionality of this compound makes it a valuable starting material for the construction of more elaborate molecular architectures. Both the carboxylic acid and the thiophene ring itself provide reactive sites for further chemical transformations.

As a Building Block for Complex Heterocyclic Systems

The thiophene core is a common substructure in a wide range of pharmacologically active fused heterocyclic systems. derpharmachemica.com One of the most prominent applications of substituted thiophenes is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide spectrum of biological activities, including kinase inhibition. nih.govnih.gov

The standard synthetic route to these fused systems often involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives. nuph.edu.ua Although this compound lacks the requisite amino group at the C2 position, it can be considered a strategic precursor. A plausible synthetic pathway would involve:

Nitration of the thiophene ring, likely directed to the C2 position.

Reduction of the nitro group to an amine, yielding 2-amino-5-sulfamoylthiophene-3-carboxylic acid.

Cyclization of this intermediate with reagents such as ethyl cyanoformate or formamide (B127407) to construct the fused pyrimidine (B1678525) ring, resulting in a substituted thieno[2,3-d]pyrimidine. nuph.edu.uaresearchgate.net

This strategy leverages the reactivity of the thiophene ring to install the necessary functionality, thereby transforming the initial scaffold into a key intermediate for complex heterocyclic systems that are otherwise difficult to synthesize. nuph.edu.ua

Role in the Synthesis of Specialty Chemicals

The unique electronic properties of the thiophene ring, which can be further modulated by substituents, make it a valuable component in materials science, particularly for functional dyes and conductive polymers. researchgate.net The this compound scaffold possesses two strong electron-withdrawing groups, which significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the thiophene ring.

This electronic tuning is critical in the design of specialty chemicals:

Functional Dyes: Thiophene-containing chromophores are used in the synthesis of various dyes. nih.gov By incorporating the this compound unit into a larger conjugated system (e.g., stilbene (B7821643) or azo dyes), it is possible to fine-tune the absorption and emission properties of the molecule. The electron-withdrawing nature of the substituents can induce a significant shift in the absorption maximum (λmax), allowing for the rational design of dyes with specific colors. nih.govmdpi.com

Conductive Polymers: Polythiophenes are a major class of conductive polymers used in organic electronics. The properties of these polymers can be systematically altered by using functionalized thiophene monomers. The carboxylic acid and sulfamoyl groups on this scaffold could be used to enhance solubility or to provide sites for cross-linking or further functionalization after polymerization, leading to materials with tailored electronic and physical properties. researchgate.net

Computational and Theoretical Investigations of 5 Sulfamoylthiophene 3 Carboxylic Acid

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding the intrinsic properties of 5-sulfamoylthiophene-3-carboxylic acid, from its electronic distribution to its dynamic movements and interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict the electronic properties and reactivity of molecules like thiophene (B33073) derivatives. researchgate.netsemanticscholar.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov

For this compound, DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.commdpi.com

Other reactivity descriptors derived from DFT include ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). researchgate.netmdpi.com These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.5 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.95 eV | Propensity to accept electrons |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds connecting the carboxylic acid and sulfamoyl groups to the thiophene ring, MD simulations are invaluable for exploring its conformational landscape. chemscene.com

The simulation works by solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov This allows researchers to sample the different shapes (conformations) the molecule can adopt at a given temperature and in a specific environment, such as in a solvent like water. researchgate.net By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations and understand the dynamics of transitions between different shapes. This information is crucial because the conformation of a molecule often dictates its biological activity and how it interacts with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and is used to understand how a molecule like this compound might interact with a biological target. researchgate.netuowasit.edu.iq

In a docking study, the ligand is placed in the binding site of the receptor, and various orientations and conformations are sampled. A scoring function is then used to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, docking studies could identify potential protein targets and elucidate the structural basis for its biological activity. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Docking Score | -9.5 kcal/mol | Indicates strong predicted binding affinity. |

| Hydrogen Bonds | 4 | Formed between the sulfamoyl and carboxyl groups and protein residues (e.g., Arg, Asn). |

| Hydrophobic Interactions | 2 | Thiophene ring interacting with nonpolar residues (e.g., Leu, Val). |

| Key Interacting Residues | Arg122, Asn155, Leu89, Val101 | Specific amino acids in the binding pocket that are crucial for interaction. |

Quantum Chemical Analysis of Reactivity

Quantum chemistry provides the theoretical foundation for understanding chemical bonding and reaction mechanisms from first principles. These methods are used to perform highly accurate calculations on molecular systems, offering deep insights into their reactivity and spectroscopic signatures.

Quantum chemical methods, particularly DFT, can be used to map out the potential energy surface of a chemical reaction. researchgate.net This allows for the prediction of reaction pathways, which are the step-by-step mechanisms by which reactants are converted into products. A key aspect of this analysis is the identification of transition states—the highest energy point along the reaction coordinate. researchgate.net

For this compound, these calculations could predict its susceptibility to nucleophilic or electrophilic attack at different sites on the thiophene ring. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction, guiding synthetic efforts and providing a theoretical understanding of the molecule's chemical behavior.

Ab initio and DFT calculations can accurately predict various spectroscopic properties of molecules. researchgate.net This is achieved by calculating the response of the molecule's electronic structure to external electromagnetic fields. For this compound, these methods can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.netasianpubs.org

The calculated vibrational frequencies from DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation. mwjscience.com

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency (FT-IR) |

| O-H Stretch | Carboxylic Acid | 3450 | 3465 |

| C=O Stretch | Carboxylic Acid | 1715 | 1720 |

| N-H Stretch (asymmetric) | Sulfamoyl | 3380 | 3390 |

| N-H Stretch (symmetric) | Sulfamoyl | 3275 | 3285 |

| S=O Stretch (asymmetric) | Sulfamoyl | 1340 | 1350 |

| S=O Stretch (symmetric) | Sulfamoyl | 1160 | 1165 |

Cheminformatics and QSAR Approaches

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in the field of medicinal chemistry. These approaches are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, these methods are pivotal in elucidating the structural requirements for their biological targets, predicting the activity of novel analogs, and streamlining the drug discovery process.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of untested compounds, thereby guiding the synthesis of more potent and selective molecules.

In the context of this compound, which belongs to the class of thiophene sulfonamides, QSAR studies are particularly relevant for its potential as a carbonic anhydrase (CA) inhibitor. While specific QSAR models for this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from numerous studies on related sulfonamide-based CA inhibitors.

A typical QSAR study involves the calculation of various molecular descriptors for a series of analogs of this compound. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For sulfonamides, the electronic properties of the sulfamoyl group are crucial for its interaction with the zinc ion in the active site of carbonic anhydrase.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents on the thiophene ring can influence how the molecule fits into the enzyme's active site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). Hydrophobicity plays a significant role in the interaction of inhibitors with the hydrophobic regions of the carbonic anhydrase active site. mdpi.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity (e.g., inhibitory constant, Kᵢ). A hypothetical QSAR model for a series of this compound derivatives might reveal that increased inhibitory activity is positively correlated with a higher negative charge on the sulfonamide nitrogen and a specific range of hydrophobicity, while being negatively correlated with the steric bulk of substituents at a particular position on the thiophene ring. nih.gov

Such models provide valuable insights into the mechanism of action and guide the rational design of new derivatives with improved therapeutic potential. eurekaselect.com

Table 1: Hypothetical QSAR Data for this compound Derivatives as Carbonic Anhydrase Inhibitors This table is a representative example based on general principles of QSAR for sulfonamide inhibitors and does not represent real experimental data for the specific compounds listed.

| Derivative | LogP (Hydrophobicity) | Molecular Weight (Steric) | Sulfonamide N Charge (Electronic) | Predicted pKᵢ |

|---|---|---|---|---|

| This compound | 1.2 | 207.2 | -0.85 | 6.5 |

| 2-methyl-5-sulfamoylthiophene-3-carboxylic acid | 1.7 | 221.2 | -0.86 | 6.8 |

| 2-chloro-5-sulfamoylthiophene-3-carboxylic acid | 1.9 | 241.7 | -0.88 | 7.1 |

| 2-amino-5-sulfamoylthiophene-3-carboxylic acid | 0.8 | 222.2 | -0.84 | 6.2 |

| 4-bromo-5-sulfamoylthiophene-3-carboxylic acid | 2.1 | 286.1 | -0.89 | 7.4 |

Virtual Screening for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For this compound, virtual screening can be employed to discover novel derivatives with enhanced inhibitory activity against targets like carbonic anhydrase. The process generally involves two main approaches:

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active compounds. A pharmacophore model can be developed based on the essential structural features of this compound and other potent sulfonamide inhibitors. eurekaselect.com This model, which defines the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used as a 3D query to search compound databases for molecules that match these features.

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein, which can be obtained from X-ray crystallography or NMR spectroscopy. Molecular docking simulations are performed to predict the binding mode and affinity of candidate molecules from a database within the active site of the target enzyme. nih.govresearchgate.net For carbonic anhydrase, the docking protocol would assess how well potential derivatives of this compound can orient their sulfonamide group to coordinate with the catalytic zinc ion and form favorable interactions with key amino acid residues like Thr199 and Gln92. acs.org

A typical virtual screening workflow for discovering novel derivatives of this compound would involve:

Database Preparation: A large library of commercially or virtually available compounds is curated and prepared for screening.

Filtering: The library is often filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules.

Screening: Either ligand-based (pharmacophore) or structure-based (docking) screening is performed to rank the compounds based on their predicted likelihood of being active.

Hit Selection and Refinement: The top-ranked compounds are visually inspected for their binding poses and interactions. Further computational analyses, such as molecular dynamics simulations, may be performed to assess the stability of the predicted protein-ligand complexes.

Experimental Validation: The most promising candidates are then synthesized and tested experimentally to confirm their biological activity.

Through these in silico approaches, novel thiophene-based sulfonamides with potentially superior potency, selectivity, and pharmacokinetic properties can be identified for further development. rsc.org

Table 2: Hypothetical Virtual Screening Hits for Carbonic Anhydrase IX Inhibition Based on a this compound Scaffold This table is a representative example based on virtual screening principles and does not represent actual screening results.

| Compound ID | Scaffold Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| ZINC123456 | Addition of a 4-fluorophenyl group at the 2-position | -9.8 | H-bond with Thr199, coordination with Zn²⁺, hydrophobic interaction with Val121 |

| ZINC789012 | Bioisosteric replacement of carboxylic acid with a tetrazole | -9.5 | H-bond with Gln92, coordination with Zn²⁺, pi-pi stacking with His94 |

| ZINC345678 | Introduction of a cyclopropylmethyl group on the sulfonamide nitrogen | -9.2 | H-bond with Thr200, coordination with Zn²⁺, hydrophobic pocket interaction |

| ZINC901234 | Fusion of a pyridine (B92270) ring to the thiophene core | -8.9 | H-bond with Thr199, coordination with Zn²⁺, cation-pi interaction with His64 |

Advanced Analytical Characterization of 5 Sulfamoylthiophene 3 Carboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed information about the molecular structure and functional groups present in 5-sulfamoylthiophene-3-carboxylic acid.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The two protons on the thiophene (B33073) ring are in different chemical environments and appear as distinct doublets due to coupling with each other. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm. libretexts.org The two protons of the sulfamoyl (-SO₂NH₂) group also give rise to a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 ppm region. pressbooks.pub The four carbons of the thiophene ring will have distinct chemical shifts based on the electronic effects of the sulfamoyl and carboxyl substituents.

| Expected NMR Spectral Data for this compound (in DMSO-d₆) | ||

|---|---|---|

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Thiophene H-2 | ~8.3 - 8.5 (d) |

| Thiophene H-4 | ~7.9 - 8.1 (d) | |

| -SO₂NH₂ | ~7.5 - 7.8 (br s) | |

| -COOH | ~13.0 - 13.5 (br s) | |

| ¹³C NMR | -COOH | ~163 - 166 |

| Thiophene C-5 | ~150 - 153 | |

| Thiophene C-2 | ~135 - 138 | |

| Thiophene C-3 | ~132 - 134 | |

| Thiophene C-4 | ~128 - 131 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. globalresearchonline.net The spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid, sulfamoyl, and thiophene ring moieties.

The carboxylic acid group is identifiable by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding. pressbooks.pub The C=O stretch of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. researchgate.net The sulfamoyl group shows characteristic N-H stretching vibrations, usually as two bands in the 3200-3400 cm⁻¹ region, and strong asymmetric and symmetric S=O stretching bands. The thiophene ring itself contributes to various C-H, C=C, and C-S stretching and bending vibrations in the fingerprint region. nii.ac.jpiosrjournals.org

| Typical FTIR Absorption Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3350 - 3250 | N-H stretch (sulfamoyl, asymmetric & symmetric) |

| 3300 - 2500 | O-H stretch (carboxylic acid, broad, H-bonded) |

| ~3100 | Aromatic C-H stretch (thiophene ring) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1550 - 1400 | C=C ring stretching (thiophene ring) |

| ~1340 | S=O stretch (asymmetric) |

| ~1160 | S=O stretch (symmetric) |

| 900 - 650 | C-H out-of-plane bending (thiophene ring) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. iaph.es For this compound (C₅H₅NO₄S₂), the calculated monoisotopic mass is 206.9663 u. HRMS can confirm this exact mass with high precision.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. Understanding these pathways is crucial for structural confirmation. nih.gov Common fragmentation patterns for sulfonamides involve the cleavage of the C-S or S-N bonds. nih.gov For this compound, key fragmentation events would likely include the loss of carbon dioxide (CO₂, 44 u), the loss of the sulfamoyl radical (·SO₂NH₂, 80 u), and subsequent cleavages of the thiophene ring structure.

| Predicted HRMS Fragmentation Data for this compound ([M-H]⁻ Ion) | |

|---|---|

| m/z (Exact Mass) | Proposed Fragment Identity |

| 205.9585 | [C₅H₄NO₄S₂]⁻ (Deprotonated Parent Molecule) |

| 161.9680 | [M-H-CO₂]⁻ (Loss of Carbon Dioxide) |

| 125.9866 | [M-H-SO₂NH₂]⁻ (Loss of Sulfonamide Group) |

| 82.9750 | [C₄H₃S]⁻ (Thiophene Ring Fragment) |

Chromatographic and Separation Sciences

Chromatographic techniques are essential for separating the target compound from impurities and confirming its identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical method ideal for the analysis of non-volatile and polar compounds like this compound. acgpubs.org This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

A typical method involves reversed-phase chromatography using a C18 column. The mobile phase often consists of a gradient of water and a polar organic solvent like acetonitrile (B52724), with a small amount of an acid (e.g., formic acid) to ensure good peak shape and ionization. nih.gov The eluting compound is then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 205.96 would be monitored for identity confirmation. The purity of the sample is assessed by integrating the area of the main peak and any impurity peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high polarity and low volatility, this compound cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS analysis can be performed on volatile derivatives of the compound. colostate.edu Derivatization is a chemical modification process that converts the polar, non-volatile functional groups into less polar, more volatile ones. gcms.cz